4-tert-butyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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Overview
Description
4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves the condensation of 4-tert-butylbenzaldehyde with 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzaldehyde: A precursor in the synthesis of the target compound.
Pyrido[1,2-a]pyrimidine derivatives: A class of compounds with similar core structures and diverse biological activities.
Uniqueness
4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group and a pyrido[1,2-a]pyrimidine core makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-11-23-17(13)21-12-16(19(23)25)22-18(24)14-7-9-15(10-8-14)20(2,3)4/h5-12H,1-4H3,(H,22,24) |
InChI Key |
XZKZDHCYYQWPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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